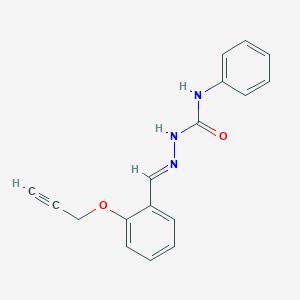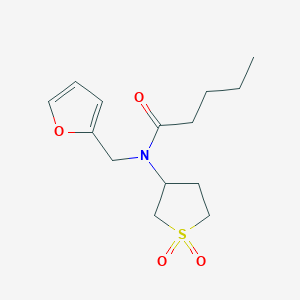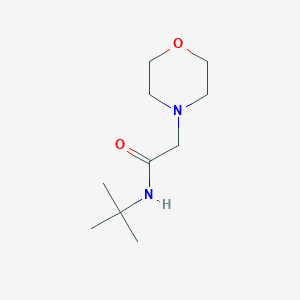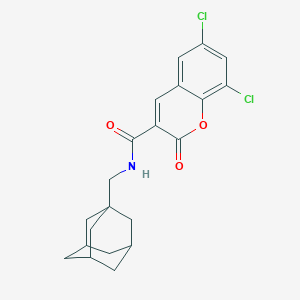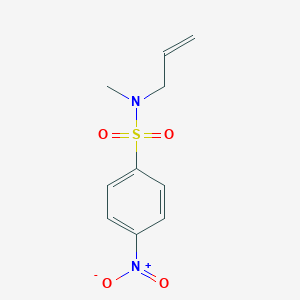![molecular formula C20H29NO4S B241388 methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B241388.png)
methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with the molecular formula C20H29NO4S and a molecular weight of 379.5 g/mol. This compound features a thiophene ring, which is a five-membered ring containing sulfur, and various functional groups that contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Analyse Des Réactions Chimiques
Types of Reactions
methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The acetyl and butylcyclohexylcarbonyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, vary depending on the specific reaction being performed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying the interactions of thiophene-containing compounds with biological systems.
Medicine: Possible applications in drug development due to its unique chemical structure.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 5-acetyl-2-{[(4-butylcyclohexyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, such as binding to proteins or enzymes that recognize thiophene-containing compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-acetyl-2-methoxybenzoate: A compound with a similar acetyl group but different ring structure.
5-Acetyl-2-amino-4-methylthiazole: Contains a thiazole ring instead of a thiophene ring.
Propriétés
Formule moléculaire |
C20H29NO4S |
|---|---|
Poids moléculaire |
379.5 g/mol |
Nom IUPAC |
methyl 5-acetyl-2-[(4-butylcyclohexanecarbonyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H29NO4S/c1-5-6-7-14-8-10-15(11-9-14)18(23)21-19-16(20(24)25-4)12(2)17(26-19)13(3)22/h14-15H,5-11H2,1-4H3,(H,21,23) |
Clé InChI |
ZUWRRLHCQVTNTG-UHFFFAOYSA-N |
SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC |
SMILES canonique |
CCCCC1CCC(CC1)C(=O)NC2=C(C(=C(S2)C(=O)C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-({[4-(diethylamino)phenyl]methyl}amino)-1$l^{6}-thiolane-1,1-dione](/img/structure/B241310.png)
![(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241313.png)
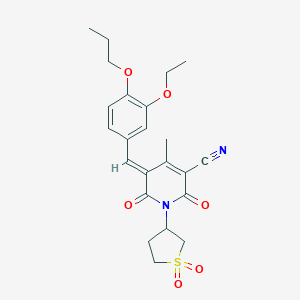
![(5Z)-5-[4-(dimethylamino)benzylidene]-1-hexyl-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B241316.png)
![2-Methyl-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241317.png)
![2-(1,1-Dioxidotetrahydrothiophen-3-yl)-1-[3-(prop-2-en-1-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241319.png)
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(5-methyl-3-isoxazolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241326.png)
![Methyl 2-[2-(3-nitrobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B241327.png)
![3-[1-(4-chlorophenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]propanoic acid](/img/structure/B241330.png)
